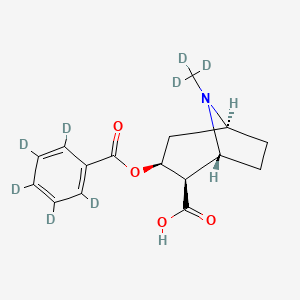
Methyl 4-amino-2,5-dichlorobenzoate
Overview
Description
Methyl 4-amino-2,5-dichlorobenzoate is an organic compound with the molecular formula C8H7Cl2NO2 . This compound is also known as Methyl N-(4-amino-2,5-dichlorobenzoyl) glycinate.
Synthesis Analysis
Methyl 2,5-dichlorobenzoate can be synthesized from 2,5-dichlorobenzoic acid . Methyl 2,4-dichlorobenzoate, a similar compound, can be synthesized from 2,4-dichlorobenzoic acid .Molecular Structure Analysis
The molecular weight of this compound is 220.05 g/mol . The InChI code is1S/C8H7Cl2NO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The melting point is between 119-121°C . The molecular weight is 220.05 g/mol .Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis and Allosteric Enhancer Activity : Methyl 4-amino-2,5-dichlorobenzoate analogues have been synthesized for their potential as allosteric enhancers of the A1 adenosine receptor. Modifications in the molecule significantly impact activity, particularly the substitution at the 5-position, which additively contributes to allosteric enhancer activity (Romagnoli et al., 2012).
Phytotoxicity Studies
- Phytotoxic Action : Studies have been conducted on the phytotoxicity of derivatives of 3-amino-2,5-dichlorobenzoic acids. The research found that only the acid among the tested derivatives shows marked phytotoxic activity, with some derivatives showing selective phytotoxicity (Baruffini & Borgna, 1978).
Chemical Reactions and Molecular Studies
- Reactivity in Chemical Reactions : this compound is involved in radical nucleophilic substitution reactions, demonstrating specific reactivity patterns when interacting with various anions. The reactivity is explained by the energetic properties of the transition states of the radical anions formed in these reactions (Montañez, Uranga, & Santiago, 2010).
- Vibrational Spectroscopy Studies : Quantum chemical studies have been conducted on methyl 2,5-dichlorobenzoate, focusing on its molecular structure and vibrational spectra. This includes experimental and theoretical studies on Fourier transform infrared and Raman spectra (Xuan & Zhai, 2011).
Synthesis of Derivatives and Their Applications
- Synthesis of Methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates : Research has been conducted on a straightforward synthesis strategy for derivatives of this compound. These compounds, with various aliphatic substituents, have potential applications in different fields (Dobrydnev, Vashchenko, & Volovenko, 2018).
Biomedical Research
- Antibacterial and Anti-Inflammatory Properties : The anti-inflammatory and antibacterial activities of derivatives of 3-amino-2-methyl-7-chloro-quinazolin-4(3H)-one, synthesized from this compound, have been evaluated. These studies indicate significant potential in pharmacological applications (Osarodion, 2020).
Safety and Hazards
Methyl 4-amino-2,5-dichlorobenzoate may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
methyl 4-amino-2,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOJWNGHENFKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide](/img/structure/B1383809.png)
![2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1383811.png)
![2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B1383812.png)




![4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383819.png)
![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)
![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)



